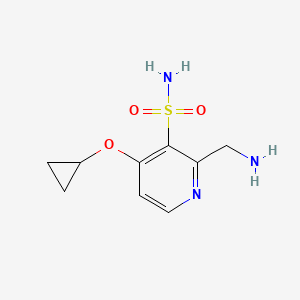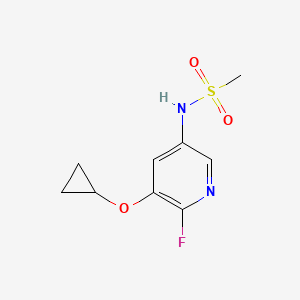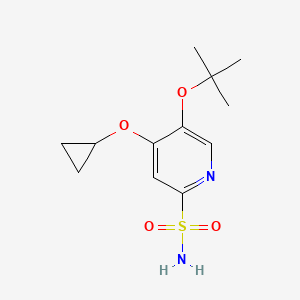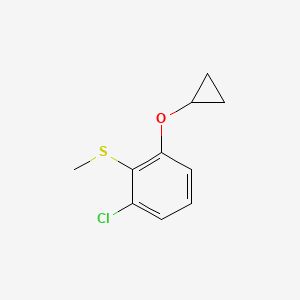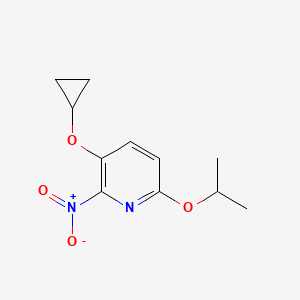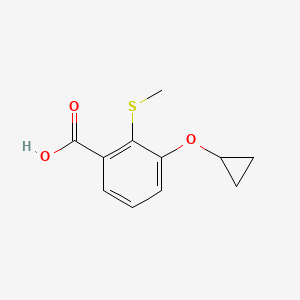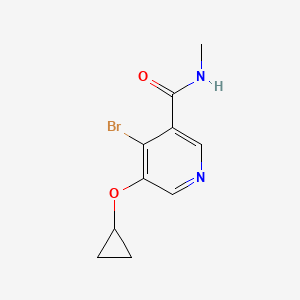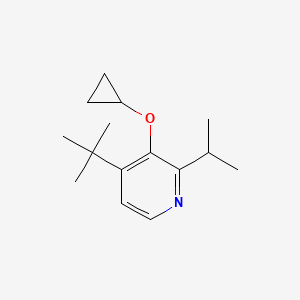
N-(2-hydroxy-4-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-4-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO3S It is characterized by the presence of a sulfonamide group attached to a phenyl ring, which also bears a hydroxyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methylphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-4-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxy-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of N-(2-hydroxy-4-methylphenyl)amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-4-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition can lead to antimicrobial effects. Additionally, the hydroxyl group may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-hydroxy-2-methylphenyl)methanesulfonamide: Similar structure but with different positions of the hydroxyl and methyl groups.
N-phenylmethanesulfonamide: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
Uniqueness
N-(2-hydroxy-4-methylphenyl)methanesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both hydroxyl and methyl groups on the phenyl ring can enhance its solubility and binding properties compared to similar compounds .
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
N-(2-hydroxy-4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(8(10)5-6)9-13(2,11)12/h3-5,9-10H,1-2H3 |
Clave InChI |
UETYVIDJTUJBRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NS(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


